NMR Spectroscopic Distinction: Bromide vs. Iodide Ion-Pairing Effects on Chemical Shifts
The 1-methylpyridinium bromide salt exhibits distinct proton NMR chemical shifts compared to its iodide analog across multiple solvents, attributable to differing degrees of cation-anion ion pairing. Quantitative extrapolation to infinite dilution in nonpolar media confirms that the bromide salt's chemical shifts align with calculated values for the free pyridinium ion, while deviations in iodide solutions indicate persistent ion-pair formation [1].
| Evidence Dimension | Infinite-dilution 1H NMR chemical shifts (nonpolar medium extrapolation) |
|---|---|
| Target Compound Data | Chemical shifts agree with previously calculated values for the free pyridinium ion (exact values in original report) |
| Comparator Or Baseline | 1-Methylpyridinium iodide: deviations from calculated free-ion shifts indicate ion-pairing persistence |
| Quantified Difference | Significant shift differences observed; magnitude varies by solvent; see source for precise ppm values |
| Conditions | 1H NMR in various solvents (water, DMSO, methanol, acetonitrile, etc.) at multiple concentrations |
Why This Matters
This directly impacts the interpretation of NMR data in mechanistic studies and quality control, as the bromide salt provides a more reliable 'free cation' reference spectrum compared to the iodide analog.
- [1] W. F. Reynolds, U. R. Priller, 'Effect of solvent and anion upon the proton magnetic resonance spectrum of the 1-methylpyridinium ion,' Canadian Journal of Chemistry, vol. 46, no. 17, pp. 2787-2791, 1968. DOI: 10.1139/v68-462 View Source
